3-Benzoylthiazolidine-2-thione
Overview
Description
3-Benzoylthiazolidine-2-thione is a chemical compound with the molecular formula C10H9NOS2 and a molecular weight of 223.31 . It appears as a light yellow to yellow powder or crystal .
Synthesis Analysis
The synthesis of this compound involves a reaction between a diol and this compound in dry THF (Tetrahydrofuran). Sodium hydride is added to this solution at room temperature, and the solution is stirred for 1-4 hours under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazolidine ring with a benzoyl group attached .Chemical Reactions Analysis
Thiazolidine chemistry, which includes this compound, has been explored for various applications. For instance, it has been used in the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . The compound has a melting point range of 108.0 to 112.0 degrees Celsius .Scientific Research Applications
Structural and Chemical Analysis
- The compound is identified as thiazolidene-2-imine, not imidazole-2-thione, when reacted with bromine and enolizable ketones, showing significant chemical reactivity and potential for further chemical synthesis (Singh et al., 2006).
Thermophysical Properties
- A study reports the thermophysical properties of related thio and dithiocarbamates, including thiazolidine-2-thione, providing insights into their stability and behavior under varying temperatures (Temprado et al., 2008).
Antimicrobial Activity
- Benzoyl chloride-substituted 2,4-thiazolidinedione derivatives show significant in vitro antibacterial and antituberculosis activity, indicating potential applications in medical research and drug development (Parekh et al., 2013).
Antihyperglycemic and Antiobesity Effects
- Some derivatives of benzylidene-2,4-thiazolidinedione are synthesized as inhibitors with significant antiobesity and hypoglycemic effects, highlighting potential applications in metabolic disorder treatments (Bhattarai et al., 2009).
Cytotoxicity Evaluation
- Novel derivatives of 5-benzylidene-2,4-thiazolidinediones exhibit varying degrees of cytotoxicity against different cancer cell lines, presenting potential uses in cancer research (Patil et al., 2010).
Enantioselective Acylating Agents
- Certain acyl derivatives of 3-benzoylthiazolidine-2-thione are used for enantioselective acyl transfer, demonstrating utility in asymmetric synthesis and stereochemistry (Yadav & Dubey, 2002).
Translation Initiation Inhibitors
- Thiazolidinedione and thione derivatives are synthesized as translation initiation inhibitors, suggesting their potential use in cancer therapy (Chen et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Benzoylthiazolidine-2-thione is xanthine oxidase (XO) . XO is a key enzyme in the generation and development of hyperuricemia .
Mode of Action
This compound interacts with its target, XO, by inhibiting its activity . The compound exerts a mixed-type XO inhibition .
Biochemical Pathways
The inhibition of XO by this compound affects the purine metabolism pathway, which leads to a decrease in the production of uric acid . This can help in the management of conditions like gout and hyperuricemia .
Pharmacokinetics
The compound’s inhibitory potency against xo was evaluated by in vitro enzyme catalysis , suggesting that it may have good bioavailability.
Result of Action
The inhibition of XO by this compound results in a decrease in uric acid production . This can lead to a reduction in the symptoms of hyperuricemia and gout .
Biochemical Analysis
Biochemical Properties
3-Benzoylthiazolidine-2-thione has been used in the field of drug synthesis . It has been synthesized as a xanthine oxidase (XO) inhibitor, and its inhibitory potencies have been evaluated by in vitro enzyme catalysis .
Cellular Effects
Thiazolidine-2-thione derivatives, a class of compounds to which this compound belongs, have been synthesized as XO inhibitors . XO is a key enzyme involved in purine metabolism and its overactivity can lead to hyperuricemia, gout, and other health problems .
Molecular Mechanism
It is known that thiazolidine-2-thione derivatives can act as XO inhibitors . XO catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . Inhibition of XO can therefore help to control the levels of uric acid in the body .
Temporal Effects in Laboratory Settings
It is known that the reaction between aliphatic aldehydes and 1,2-aminothiols, which includes this compound, is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .
Dosage Effects in Animal Models
It is known that thiazolidinedione derivatives exhibit good antidiabetic activity in animal models .
Metabolic Pathways
As a XO inhibitor, it is likely involved in the purine metabolism pathway .
Properties
IUPAC Name |
phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKQMWLTQNBOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356999 | |
Record name | 3-Benzoylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70326-37-3 | |
Record name | 3-Benzoylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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